7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a purine derivative
Properties
IUPAC Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3/c1-23-18-17(19(29)24(2)20(23)30)27(13-22-18)8-7-16(28)26-11-9-25(10-12-26)15-5-3-14(21)4-6-15/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWSWFGMMEYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the fluorophenyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The use of less toxic reagents and solvents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It has been shown to bind to sigma receptors and monoamine transporters, which play a role in neurotransmitter regulation. This binding can modulate the activity of these targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties and have similar biological activities.
Pyridazinones: These compounds also contain piperazine rings and exhibit similar pharmacological properties.
Uniqueness
The uniqueness of 7-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
